Nanomolar Potency Against Membrane-Bound Catechol O-Methyltransferase (MB-COMT)
The target compound demonstrates potent inhibition of rat membrane-bound catechol O-methyltransferase (MB-COMT) with an IC50 of 5.80 nM [1]. This represents an activity level that is substantially higher than many reported COMT inhibitors and specifically more potent than its activity against the soluble isoform (S-COMT), which exhibits an IC50 of 13 nM [2]. This indicates a degree of isoform selectivity for the membrane-bound enzyme.
| Evidence Dimension | COMT Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.80 nM (MB-COMT) |
| Comparator Or Baseline | 13 nM (S-COMT, same study) |
| Quantified Difference | 2.2-fold higher potency for MB-COMT |
| Conditions | Inhibition of MB-COMT in Wistar rat brain assessed as metanephrine formation following a 20-minute preincubation with adrenaline as substrate. |
Why This Matters
For researchers focused on COMT as a therapeutic target, the specific nanomolar potency and isoform preference of this compound provide a defined chemical starting point that cannot be assumed for structural analogs, directly impacting assay design and lead optimization strategies.
- [1] BindingDB. (n.d.). BDBM50479631 (CHEMBL137555). Affinity Data: IC50=5.80 nM for MB-COMT. View Source
- [2] BindingDB. (n.d.). BDBM50479631 (CHEMBL137555). Affinity Data: IC50=13 nM for S-COMT. View Source
